

Unveiling the Therapeutic Promise of Imidazole-5-Carboxamides: A Comparative Guide

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Compound of Interest

Compound Name: *1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide*

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For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is in a perpetual state of evolution, with novel chemical scaffolds consistently emerging as promising candidates for therapeutic intervention. Among these, imidazole-5-carboxamides have garnered significant attention for their diverse pharmacological activities, showing potential in oncology, metabolic disorders, and neurodegenerative diseases. This guide provides an objective comparison of novel imidazole-5-carboxamides against existing therapeutic alternatives, supported by experimental data and detailed methodologies to validate their therapeutic potential.

A New Frontier in Targeted Therapy

Novel imidazole-5-carboxamide derivatives have demonstrated significant efficacy in preclinical models across a range of diseases by targeting key signaling molecules. This guide will focus on three distinct areas where these compounds show particular promise: as Fatty Acid Synthase (FASN) inhibitors for cancer, Takeda G protein-coupled receptor 5 (TGR5) agonists for metabolic diseases, and c-Jun N-terminal kinase 3 (JNK3) inhibitors for neurodegenerative disorders.

Oncology: Targeting Cancer Metabolism with FASN Inhibitors

In the realm of oncology, particularly in breast and colorectal cancers, aberrant cancer cell metabolism is a key therapeutic target. Fatty Acid Synthase (FASN), an enzyme crucial for de novo lipogenesis, is often overexpressed in tumor cells, correlating with tumor aggressiveness and poor prognosis.[\[1\]](#) Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have emerged as potent FASN inhibitors.[\[1\]](#)

Comparative Efficacy of Imidazole-5-Carboxamide FASN Inhibitors

Compound	Target	Indication	IC50 (μM)	Cell Lines	Reference
CTL-06	FASN	Breast & Colorectal Cancer	3.0 ± 0.25	HCT-116, Caco-2, MCF-7	[1]
CTL-12	FASN	Breast & Colorectal Cancer	2.5 ± 0.25	HCT-116, Caco-2, MCF-7	[1]
Orlistat (Standard)	FASN	N/A (Obesity)	13.5 ± 1.0	N/A	[1]
Tamoxifen (Standard)	Estrogen Receptor	Breast Cancer	Varies	MCF-7	[2]
Doxorubicin (Standard)	Topoisomerase II	Breast & Colorectal Cancer	Varies	HCT-116, MCF-7	[2]

Caption: Comparative IC50 values of novel imidazole-5-carboxamides and standard-of-care agents.

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of test compounds against the FASN enzyme.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human FASN enzyme and its substrates, acetyl-CoA and malonyl-CoA, are prepared in an appropriate assay buffer.
- Compound Incubation: The FASN enzyme is pre-incubated with varying concentrations of the test compounds (e.g., CTL-06, CTL-12) or a known inhibitor (e.g., Orlistat) for a specified period.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.
- Detection: The consumption of NADPH, a cofactor in the FASN reaction, is monitored spectrophotometrically at 340 nm over time.
- Data Analysis: The rate of NADPH consumption is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

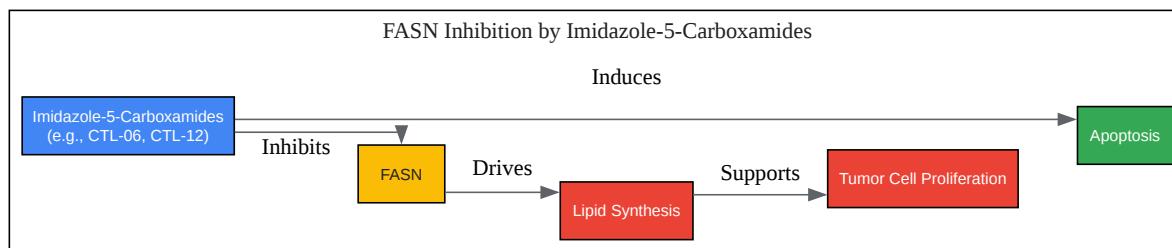
Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.

Methodology:

- Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured under standard conditions.[3][4]
- Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[3][4]
- Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[3][4][5]
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the test compounds (e.g., CTL-06, CTL-12), a vehicle control, or a standard-of-care drug (e.g., Doxorubicin) via an appropriate route (e.g., intraperitoneal injection).[3]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.[3]

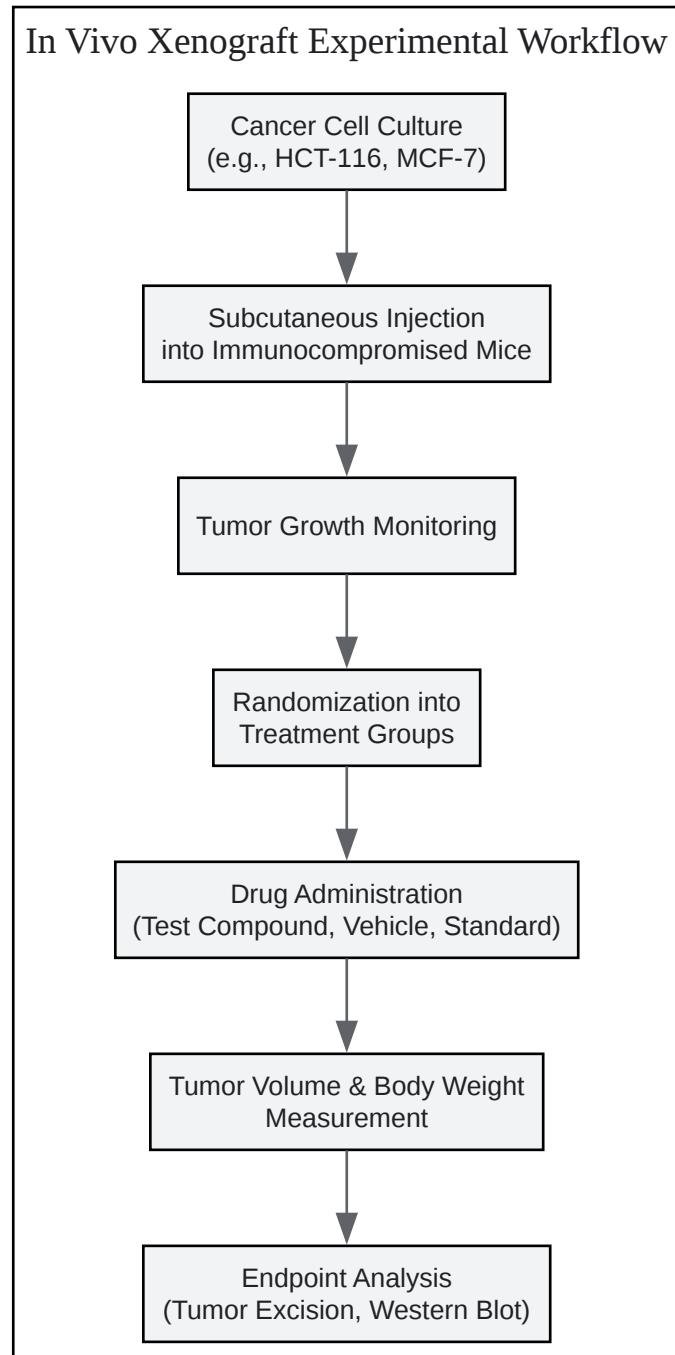
- Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[3]

Signaling Pathway and Experimental Workflow



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Caption: FASN Inhibition Signaling Pathway.



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Caption: In Vivo Xenograft Experimental Workflow.

Metabolic Diseases: TGR5 Agonists for a New Approach to Diabetes

Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic syndromes.[\[6\]](#) Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[\[7\]](#)[\[8\]](#) Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists.[\[6\]](#)

Comparative Efficacy of Imidazole-5-Carboxamide TGR5 Agonists

Compound	Target	Indication	EC50 (nM)	Selectivity	Reference
19d	TGR5	Type 2 Diabetes	3.2	High vs. FXR	[6]
19e	TGR5	Type 2 Diabetes	2.8	High vs. FXR	[6]
INT-777 (Reference)	TGR5	Type 2 Diabetes	15.6	N/A	[6]
LCA (Endogenous Ligand)	TGR5	N/A	30.2	N/A	[6]
Metformin (Standard)	AMPK Activator	Type 2 Diabetes	N/A	N/A	[9] [10]
Semaglutide (Standard)	GLP-1 Receptor Agonist	Type 2 Diabetes	N/A	N/A	[10]

Caption: Comparative EC50 values of novel imidazole-5-carboxamides and existing TGR5 modulators/diabetes treatments.

Experimental Protocols

Objective: To determine the agonistic activity of test compounds on the TGR5 receptor.

Methodology:

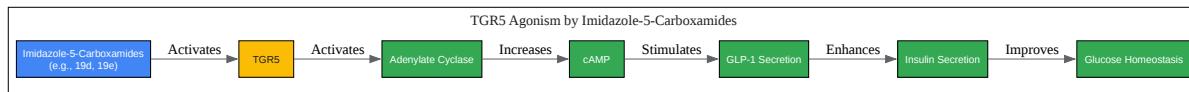
- Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in a suitable medium.[11]
- Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., 19d, 19e), a known agonist (e.g., INT-777), or a vehicle control.[11]
- cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available ELISA or HTRF assay kit.[11][12]
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the cAMP concentration against the logarithm of the agonist concentration.

Objective: To assess the in vivo effect of test compounds on glucose metabolism.[6][13][14]

Methodology:

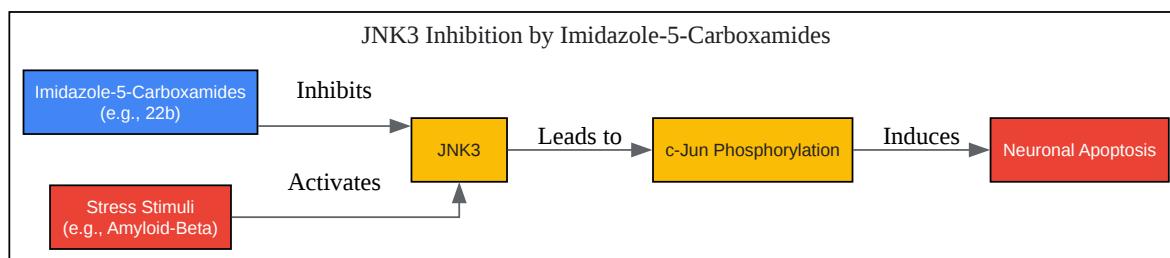
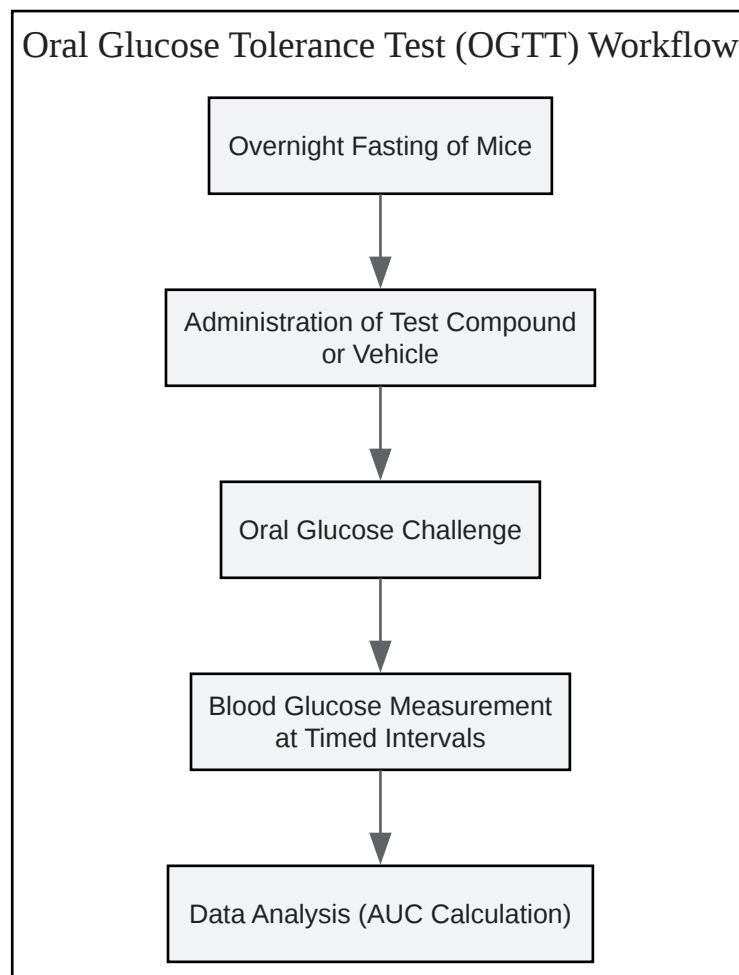
- Animal Fasting: Mice are fasted overnight to ensure a baseline glucose level.[13]
- Compound Administration: The test compounds (e.g., 19d, 19e) or a vehicle control are administered orally or via intraperitoneal injection.[6][13]
- Glucose Challenge: A bolus of glucose is administered orally to the mice.[6][13]
- Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[6][13][15]
- Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated to determine the effect of the compound on glucose tolerance.

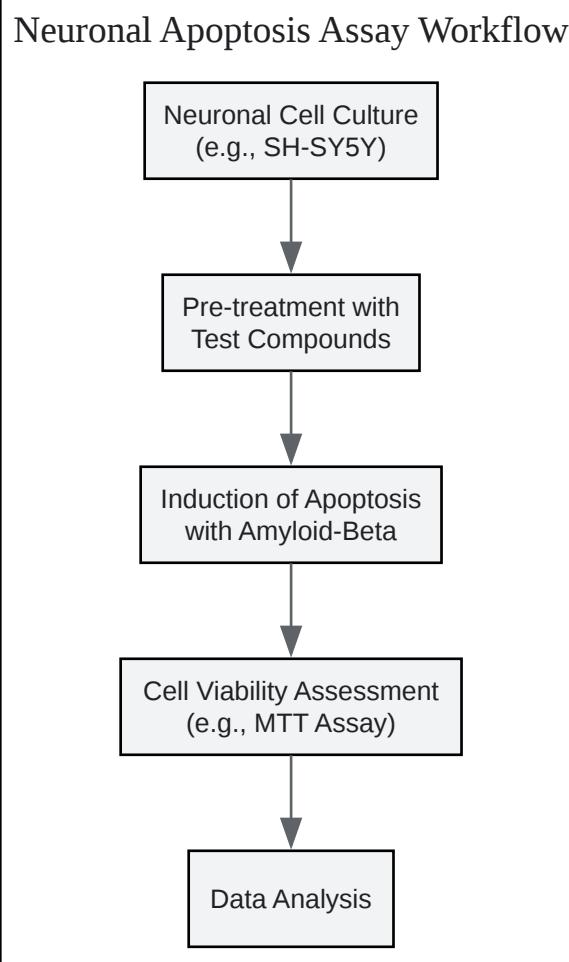
Signaling Pathway and Experimental Workflow



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Caption: TGR5 Agonism Signaling Pathway.





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